

Buparlisib biomarker enrichment strategies validation

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Clinical Efficacy of Buparlisib Linked to Biomarkers

Biomarker / Molecular Context	Cancer Type	Clinical Trial Context	Observed Efficacy (vs. Control)	Key Findings & Validation Approach
PI3K Pathway Activation [1]	Recurrent/Metastatic Head and Neck Squamous Cell Carcinoma (HNSCC)	Buparlisib + Paclitaxel (BERIL-1 Study)	Hazard Ratio (HR) for death: 0.43	Biomarker effect was conditional on tumor immune infiltration (TILs+). Genomic analysis of baseline tumor/plasma samples.
NOTCH Pathway Activation [1]	Recurrent/Metastatic Head and Neck Squamous Cell Carcinoma (HNSCC)	Buparlisib + Paclitaxel (BERIL-1 Study)	Hazard Ratio (HR) for death: 0.40	Association was also specific to patients with TILs+ tumors. Integrated genomic and IHC analysis.
PIK3CA/AKT1/PTEN alterations [2]	Metastatic Triple-Negative Breast Cancer (TNBC)	Buparlisib Monotherapy	Clinical Benefit: Not achieved	Lack of objective responses; pathway inhibition (per RPPA)

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				was observed but was insufficient for clinical efficacy.
Tumor Immune Infiltration (TILs+/CD8+) [1]	Recurrent/Metastatic Head and Neck Squamous Cell Carcinoma (HNSCC)	Buparlisib + Paclitaxel (BERIL-1 Study)	Enhanced effect of PI3K/NOTCH biomarkers	Served as a permissive microenvironment for biomarker efficacy. Validated via immunohistochemistry (IHC).
Co-clinical PDX Models [3]	Squamous Cell Carcinoma of Head and Neck (SCCHN)	Buparlisib + Cetuximab	Disease Control Rate (DCR): 91%	PDX models mirrored patient responses, validating the combination strategy and identifying apoptosis genes as a mechanism.

Detailed Experimental Protocols

For researchers looking to validate these biomarkers, here are the key methodologies used in the cited studies.

BERIL-1 Study: Immunogenomic Profiling [1]

This study provides a robust framework for correlating genomic biomarkers with clinical outcomes in a phase 2 trial setting.

- **Sample Collection:** Baseline tumor tissue samples and plasma for circulating tumor DNA (ctDNA) were collected from patients before treatment.

- **Genomic Analysis:** DNA from tumor and plasma was sequenced to identify somatic mutations in a cancer gene panel. Key mutated genes included TP53, NOTCH1, and PIK3CA.
- **Immunohistochemistry (IHC):** Tumor tissue sections were stained and analyzed for:
 - **Tumor-Infiltrating Lymphocytes (TILs):** Scored based on the presence of mononuclear immune cells within tumor nests or the surrounding stroma.
 - **CD8+ T-Cells:** Quantified to assess cytotoxic T-cell infiltration.
- **Data Integration and Statistical Analysis:** Patients were stratified based on their mutation status and TILs status. The correlation between these biomarker groups and Overall Survival (OS) was analyzed using hazard ratios (HR) and confidence intervals (CI), with a significance level of $p < 0.05$.

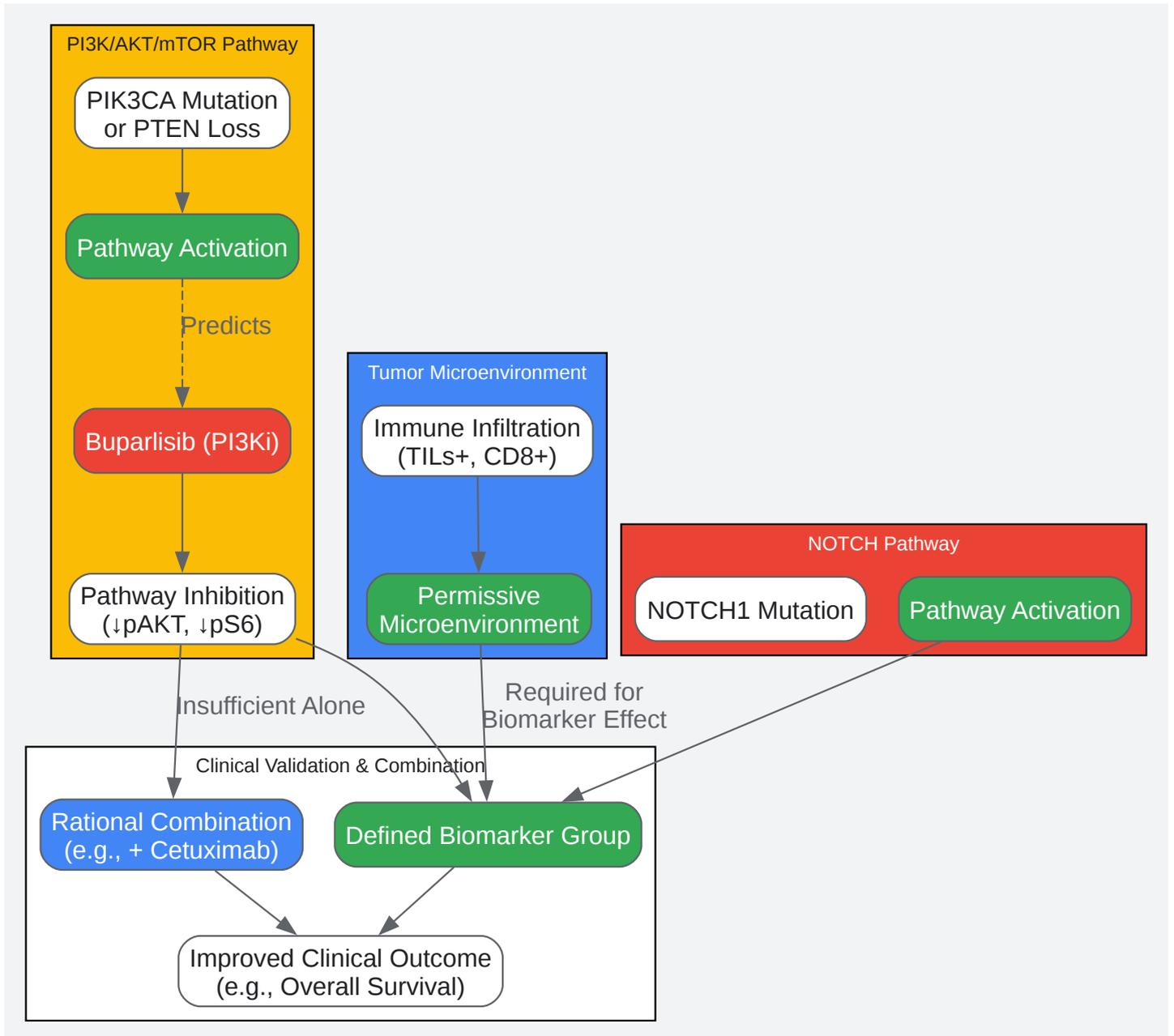
Mouse-Human Co-Clinical Trial Using PDX Models [3]

This protocol describes a powerful approach to validate drug efficacy and biomarkers preclinically.

- **PDX Generation:** Tumor samples from patients enrolled in the clinical trial were surgically obtained and implanted subcutaneously into immunodeficient NOG or nude mice. This creates a first-generation model (F0).
- **In vivo Drug Testing:** When tumor volumes reached 200-250 mm³, mice were randomized into treatment groups:
 - Control (vehicle)
 - **Buparlisib** monotherapy (35 mg/kg, orally, daily)
 - Cetuximab monotherapy (10 mg/kg, intraperitoneally, every 3 days)
 - **Buparlisib** and Cetuximab combination
- **Efficacy Endpoint Measurement:** Tumor dimensions were measured regularly. The primary efficacy endpoint was **Percentage Tumor Growth Inhibition (%TGI)**, calculated as: $[1 - (\text{Change in tumor volume in treatment group} / \text{Change in tumor volume in control group})] \times 100$.
- **Molecular Analysis:** Tumor genomes and transcriptomes from both patients and corresponding PDX models were sequenced to identify mechanisms of response and resistance, such as the upregulation of genes related to apoptosis and cell-cycle arrest in responding models.

Signaling Pathway & Experimental Workflow

The following diagram synthesizes the findings from the search results, illustrating the key signaling pathways targeted by **buparlisib** and the logical flow of the biomarker validation strategy.



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The diagram highlights that the predictive power of **PI3K or NOTCH pathway activation** is critically dependent on a permissive **tumor immune microenvironment**. **Buparlisib's** efficacy is significantly

enhanced when these two conditions are met, and rational combinations can be pursued to overcome monotherapy resistance [1] [3] [2].

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